molecular formula C9H10N2OS B13275360 (2-Methylthiophen-3-yl)(1H-pyrazol-4-yl)methanol

(2-Methylthiophen-3-yl)(1H-pyrazol-4-yl)methanol

Cat. No.: B13275360
M. Wt: 194.26 g/mol
InChI Key: VXYUECDVSGJGKC-UHFFFAOYSA-N
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Description

(2-Methylthiophen-3-yl)(1H-pyrazol-4-yl)methanol is an organic compound that features both a thiophene and a pyrazole ring. These heterocyclic structures are known for their significant roles in various chemical and biological processes. The compound’s unique structure makes it a subject of interest in synthetic chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Methylthiophen-3-yl)(1H-pyrazol-4-yl)methanol typically involves the reaction of 2-methylthiophene with a pyrazole derivative under controlled conditions. One common method includes the use of a base such as sodium hydride to deprotonate the pyrazole, followed by the addition of 2-methylthiophene. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve more scalable methods such as continuous flow synthesis, which allows for better control over reaction parameters and yields. Catalysts and optimized reaction conditions are employed to enhance the efficiency and selectivity of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

(2-Methylthiophen-3-yl)(1H-pyrazol-4-yl)methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted thiophenes and pyrazoles, which can be further utilized in the synthesis of more complex molecules .

Scientific Research Applications

(2-Methylthiophen-3-yl)(1H-pyrazol-4-yl)methanol has several applications in scientific research:

Mechanism of Action

The mechanism of action of (2-Methylthiophen-3-yl)(1H-pyrazol-4-yl)methanol involves its interaction with various molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The thiophene and pyrazole rings play crucial roles in these interactions, often involving hydrogen bonding, π-π stacking, and hydrophobic interactions .

Comparison with Similar Compounds

Similar Compounds

  • 2-(1-Methyl-1H-pyrazol-4-yl)morpholine
  • 2-Methyl-4-(1H-pyrazol-1-yl)benzaldehyde
  • 4-[2-(1H-Pyrazol-1-yl)ethyl]piperidine

Uniqueness

(2-Methylthiophen-3-yl)(1H-pyrazol-4-yl)methanol is unique due to the presence of both thiophene and pyrazole rings, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C9H10N2OS

Molecular Weight

194.26 g/mol

IUPAC Name

(2-methylthiophen-3-yl)-(1H-pyrazol-4-yl)methanol

InChI

InChI=1S/C9H10N2OS/c1-6-8(2-3-13-6)9(12)7-4-10-11-5-7/h2-5,9,12H,1H3,(H,10,11)

InChI Key

VXYUECDVSGJGKC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CS1)C(C2=CNN=C2)O

Origin of Product

United States

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